Product packaging for DS-1971a(Cat. No.:CAS No. 1450595-86-4)

DS-1971a

Cat. No.: B2355128
CAS No.: 1450595-86-4
M. Wt: 465.9 g/mol
InChI Key: OJKONCJPCULNOW-DYVFJYSZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualizing DS-1971a within Voltage-Gated Sodium Channel Inhibitor Research

Voltage-gated sodium channels (NaV) are crucial for the initiation and propagation of action potentials in excitable cells, including neurons. Different NaV subtypes have distinct expression patterns and roles in physiological processes. Research into selective NaV inhibitors aims to target specific subtypes involved in disease states while minimizing effects on other channels, thereby reducing potential side effects.

Significance of NaV1.7 as a Therapeutic Target for Pain Management

The NaV1.7 channel is predominantly expressed in peripheral nervous system neurons, particularly in dorsal root ganglion (DRG) neurons and sympathetic ganglia, which play a vital role in transmitting pain signals. frontiersin.orgnih.gov Genetic studies have provided strong validation for NaV1.7 as a target for pain therapy. frontiersin.orgnih.govfrontiersin.orgnih.govjci.orgresearchgate.netresearchgate.net Gain-of-function mutations in the gene encoding NaV1.7 (SCN9A) are associated with severe neuropathic pain disorders such as inherited erythromelalgia and paroxysmal extreme pain disorder. frontiersin.org Conversely, loss-of-function mutations in SCN9A result in congenital insensitivity to pain (CIP), a rare condition where individuals cannot perceive pain despite retaining other sensory modalities. frontiersin.orgfrontiersin.orgjci.org This compelling genetic evidence supports the hypothesis that inhibiting NaV1.7 activity could be an effective strategy for pain relief. nih.govfrontiersin.orgnih.govjci.orgresearchgate.netresearchgate.net

Overview of this compound's Role as a Selective NaV1.7 Inhibitor

This compound has been identified as a potent and selective small molecule inhibitor of NaV1.7. researchgate.netresearchgate.netacs.orgresearchgate.netresearchgate.netnih.govdrughunter.com Its development is aimed at providing a non-opioid analgesic option for the treatment of neuropathic pain. researchgate.netdrughunter.comjst.go.jp this compound is characterized as an arylsulfonamide NaV1.7 inhibitor. drughunter.comdrughunter.com Preclinical studies have demonstrated that this compound exhibits a highly potent and selective in vitro profile. researchgate.netresearchgate.netacs.orgresearchgate.netresearchgate.netnih.goviasp-pain.org

Historical Perspective of this compound Discovery and Pre-clinical Characterization

The discovery and characterization of this compound involved a systematic process of chemical synthesis and biological evaluation to identify a compound with optimal inhibitory activity and selectivity for NaV1.7.

Initial Identification and Iterative Structure-Activity Relationship (SAR) Studies

The discovery of this compound stemmed from iterative structure-activity relationship studies. researchgate.netresearchgate.net Initial exploration focused on sulfonamide derivatives. researchgate.netresearchgate.netacs.orgresearchgate.netresearchgate.netnih.goviasp-pain.orgresearcher.life Specifically, exploration of the left-hand phenyl ring of certain sulfonamide derivatives led to the discovery of novel series of cycloalkane derivatives that showed high NaV1.7 inhibitory potency in vitro. researchgate.netresearchgate.netacs.orgresearchgate.netresearchgate.netnih.goviasp-pain.orgresearcher.life These studies were crucial in understanding how modifications to the chemical structure impacted the compound's activity against NaV1.7.

Optimization Strategies for Enhanced Potency and Selectivity

Optimization strategies were employed to enhance the potency and selectivity of lead compounds, ultimately leading to the identification of this compound. frontiersin.orgnih.govresearchgate.netresearchgate.netnih.gov These efforts aimed to improve the inhibitory activity at NaV1.7 while minimizing activity against other related ion channels, particularly other NaV subtypes and the hERG channel, to reduce potential off-target effects. nih.govresearchgate.netresearchgate.netresearchgate.net

Modifications were made to the chemical structure of initial lead compounds to improve their NaV1.7 inhibitory potency. frontiersin.orgnih.govresearchgate.netresearchgate.netnih.gov For instance, the replacement of the right-hand heteroaromatic ring in some sulfonamide derivatives resulted in the generation of 4-pyrimidyl derivatives, which addressed issues like mechanism-based inhibition of CYP3A4. researchgate.netresearchgate.netacs.orgresearchgate.netresearchgate.netnih.goviasp-pain.orgresearcher.life Further optimization steps led to the discovery of this compound, which demonstrated highly potent NaV1.7 inhibition in vitro. researchgate.netresearchgate.netacs.orgresearchgate.netresearchgate.netnih.goviasp-pain.orgresearcher.life Preclinical studies in animal models of neuropathic pain showed robust efficacy with this compound. researchgate.netacs.orgresearchgate.netresearchgate.netnih.goviasp-pain.org this compound has a surprisingly long residence time on NaV1.7, which is suggested to contribute to its better than predicted in vivo activity. drughunter.comdrughunter.com

Preclinical data highlighted this compound's potent and selective in vitro profile and robust in vivo efficacy. researchgate.netresearchgate.netacs.orgresearchgate.netresearchgate.netnih.goviasp-pain.org For example, this compound successfully reduced pain thresholds over a long period in spinal nerve ligation and partial sciatic nerve ligation mouse models at doses of 10 mg/kg and 100 mg/kg. researchgate.net Oral administration of this compound also showed potent pain relief in a neuropathic pain mouse model. researchgate.net

Strategies for Mitigating Adverse Interaction Liabilities (e.g., GSH adducts formation, CYP3A4 inhibition)

During the discovery phase of this compound, significant attention was paid to addressing potential adverse interaction liabilities, including the formation of GSH adducts and the mechanism-based inhibition of CYP3A4 uni.luuni-freiburg.deuni-freiburg.descispace.com. The formation of GSH adducts is a process that can indicate the potential for a compound or its metabolites to bind covalently to proteins, potentially leading to idiosyncratic drug toxicity uni.luuni-freiburg.deuni-freiburg.descispace.com. Mechanism-based inhibition of CYP3A4, a major drug-metabolizing enzyme, can lead to significant drug-drug interactions.

Detailed research findings from the discovery program highlight specific structural modifications undertaken to mitigate these risks. Exploration of sulfonamide derivatives, which formed the basis of the initial research, revealed that the nature of the right-hand heteroaromatic ring significantly influenced the liability for both mechanism-based inhibition of CYP3A4 and GSH adduct formation uni.luuni-freiburg.deuni-freiburg.descispace.com.

A key strategy involved the replacement of this heteroaromatic ring. This modification led to the generation of 4-pyrimidyl derivatives uni.luuni-freiburg.deuni-freiburg.descispace.com. This structural change was successful in significantly reducing or avoiding the formation of GSH adducts uni.luuni-freiburg.deuni-freiburg.descispace.com. The modification also affected the mechanism-based inhibition liability of CYP3A4 uni.luuni-freiburg.deuni-freiburg.descispace.com.

The successful avoidance of GSH adduct formation through this structural modification was a critical step in the development of this compound, reducing a potential source of toxicity uni.luuni-freiburg.deuni-freiburg.descispace.com. While the initial liability for mechanism-based CYP3A4 inhibition was also addressed by this modification, this compound is a mixed substrate for aldehyde oxidase and cytochrome P450 enzymes, with CYP2C8 identified as a primary contributor to the formation of a major human metabolite (M1) scispace.com. Further studies, such as dedicated drug interaction studies, are conducted in pharmaceutical development to comprehensively assess the impact of a compound on various CYP enzymes, including CYP3A4.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H21ClFN5O3S B2355128 DS-1971a CAS No. 1450595-86-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2-fluoro-4-[(1S,2R)-2-(2-methylpyrazol-3-yl)cyclohexyl]oxy-N-pyrimidin-4-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClFN5O3S/c1-27-16(6-9-25-27)13-4-2-3-5-17(13)30-18-11-15(22)19(10-14(18)21)31(28,29)26-20-7-8-23-12-24-20/h6-13,17H,2-5H2,1H3,(H,23,24,26)/t13-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJKONCJPCULNOW-DYVFJYSZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2CCCCC2OC3=CC(=C(C=C3Cl)S(=O)(=O)NC4=NC=NC=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=CC=N1)[C@H]2CCCC[C@@H]2OC3=CC(=C(C=C3Cl)S(=O)(=O)NC4=NC=NC=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClFN5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1450595-86-4
Record name DS-1971
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1450595864
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DS-1971
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EHV5F71MBF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Pharmacological Characterization of Ds 1971a

Molecular Mechanism of Action as a NaV1.7 Inhibitor

NaV1.7 channels play a crucial role in the initiation and propagation of action potentials in nociceptive dorsal root ganglion (DRG) neurons and sympathetic ganglion neurons, which are involved in pain signaling. nih.govresearchgate.net DS-1971a functions by inhibiting the activity of these channels. nih.govmedchemexpress.comresearchgate.netmedchemexpress.com

Ligand Binding Dynamics and Channel Interaction Modes

This compound is described as an isoform-selective aryl sulfonamide NaV1.7 inhibitor. drughunter.com Sulfonamide inhibitors, as a class, are known to bind to a site within the fourth voltage-sensor domain (VSD IV) of the sodium channel, which becomes accessible upon membrane depolarization. researchgate.net This interaction is thought to stabilize NaV1.7 in an inactivated conformation. researchgate.netresearchgate.net The high potency and selectivity of this compound are rationalized, in part, by a proposed protein-ligand binding mode. researchgate.netresearchgate.net this compound has demonstrated a surprisingly long residence time on NaV1.7, which has been suggested to contribute to its better-than-predicted in vivo activity. drughunter.comdrughunter.com Ligand binding to proteins is a dynamic process involving complex transitions, and the conformation and dynamics of a protein can change to facilitate ligand binding. nih.govmdpi.comeuropa.eu

Functional Consequences of NaV1.7 Inhibition on Neuronal Activity

Inhibition of NaV1.7 by this compound is expected to exert analgesic effects. medchemexpress.commedchemexpress.com NaV1.7 is critical for setting the threshold for action potential firing and thus the gain in pain signaling neurons. elifesciences.org By inhibiting NaV1.7, this compound can attenuate the transient depolarization of the neuronal membrane that is amplified by this channel, thereby reducing the likelihood of the neuron firing. nih.gov Genetic evidence, such as the insensitivity to pain observed in individuals with null mutations in NaV1.7, supports the concept that selective inhibition of this channel can relieve pain. nih.govdrughunter.comresearchgate.net Conversely, gain-of-function mutations in NaV1.7 are linked to inherited pain disorders, leading to hyperexcitability in DRG neurons and chronic pain. researchgate.netelifesciences.org this compound's action as a NaV1.7 inhibitor aligns with the strategy of targeting this channel to modulate neuronal excitability in the context of pain. nih.govdrughunter.comresearchgate.netelifesciences.org

In Vitro Pharmacological Profile

This compound has demonstrated a highly potent and selective in vitro profile. researchgate.netnih.govacs.orgiasp-pain.org

Potency and Selectivity Assessment Across Sodium Channel Subtypes

This compound is reported as a potent and selective NaV1.7 inhibitor. medchemexpress.comresearchgate.netmedchemexpress.comdrughunter.comnih.govacs.org In vitro studies have shown IC50 values of 22.8 nM for human NaV1.7 (hNaV1.7) and 59.4 nM for mouse NaV1.7 (mNaV1.7). medchemexpress.commedchemexpress.com The design of compounds that selectively bind the NaV1.7 isoform is important due to the structural similarity among NaV channel isoforms, which could otherwise lead to cross-binding and potential side effects. nih.gov this compound was developed through exploration and optimization of sulfonamide derivatives to achieve high NaV1.7 inhibitory potency and selectivity. researchgate.netnih.govacs.orgiasp-pain.org

Here is a table summarizing the in vitro potency of this compound on hNaV1.7 and mNaV1.7:

Channel SubtypeIC50 (nM)
hNaV1.722.8
mNaV1.759.4

*Data compiled from search results medchemexpress.commedchemexpress.com.

Mechanistic Studies of NaV1.7 Channel Modulation

Mechanistic studies indicate that this compound, as an aryl sulfonamide, likely modulates NaV1.7 by binding to the voltage-sensing domain IV when the channel is in an inactivated state. researchgate.netresearchgate.net This interaction stabilizes the inactivated conformation of the channel, thereby inhibiting its function. researchgate.netresearchgate.net The proposed protein-ligand binding mode provides a rationale for the observed high potency and selectivity of this compound. researchgate.netresearchgate.net Further mechanistic insights into ligand binding at NaV1.7 channels have been explored through experimental affinity results analyzed by molecular modeling. acs.org

Preclinical Efficacy Studies in Nociceptive Models

Preclinical studies have demonstrated the robust efficacy of this compound in animal models of pain. nih.govresearchgate.netnih.govacs.orgiasp-pain.orgresearchgate.net this compound has shown strong effectiveness in animal models of neuropathic pain, including mice and cynomolgus monkeys. nih.gov In preclinical studies, this compound demonstrated robust efficacy in vivo. researchgate.netnih.govacs.orgiasp-pain.orgresearchgate.net Specifically, this compound was effective in attenuating neuropathic pain in light-responsive pain mice, a model where optogenetics is used to specifically excite spinal dorsal root ganglion neurons expressing specific Na+ channels. researchgate.net In partial sciatic nerve ligation (PSL) mice, this compound (0.1-1 mg/kg; p.o.) showed mitigated thermal hyperalgesia in a dose-dependent manner. medchemexpress.com The ED50 of this compound at peak efficacy in this model was reported as 0.32 mg/kg. medchemexpress.com Potent pain relief was observed in a neuropathic pain mouse model after oral administration. researchgate.net

Here is a table summarizing preclinical efficacy data in a PSL mouse model:

ModelEndpointThis compound Dose (p.o.)EffectED50 (at peak efficacy)
PSL miceThermal hyperalgesia0.1-1 mg/kgDose-dependent mitigation0.32 mg/kg

*Data compiled from search results medchemexpress.com.

Assessment in Rodent Models of Neuropathic Pain

Studies in rodent models have been instrumental in characterizing the analgesic effects of this compound in neuropathic pain conditions. These models aim to mimic aspects of human neuropathic pain, which arises from damage to the somatosensory nervous system. nih.gov

Analgesic Effects in Partial Sciatic Nerve Ligation Models

The partial sciatic nerve ligation (PSL) model is a widely used rodent model for inducing chronic neuropathic pain, characterized by mechanical and thermal hypersensitivity. nih.gov this compound has been assessed in this model. Preliminary studies indicated that this compound successfully reduced pain thresholds over a long period in partial sciatic nerve ligation mouse models at doses of 10 mg/kg and 100 mg/kg. researchgate.netplos.orgnih.gov The analgesic effect of this compound in spinal nerve ligation (SNL) and PSL mice in previous studies was reported to last around 2-4 hours. nih.gov

Attenuation of Hypersensitivity in Optogenetically-Induced Pain Models

Optogenetic stimulation has been employed to create reversible neuropathic pain models in mice by specifically exciting spinal dorsal root ganglion neurons expressing channelrhodopsin-2 (ChR2) under the control of NaV1.x promoters (NaV1.7-ChR2, NaV1.8-ChR2, and NaV1.9-ChR2 mice). plos.orgnih.govnih.gov Prolonged exposure to blue light in these models establishes a reversible neuropathic pain state characterized by hypersensitivity to both light irradiation and mechanical stimulation. plos.orgnih.govnih.gov this compound, identified as a selective NaV1.7 inhibitor, demonstrated effectiveness in attenuating neuropathic pain across all tested light-responsive pain mouse lines. plos.orgnih.govnih.gov At doses of both 10 mg/kg and 100 mg/kg, this compound almost completely suppressed long-term optogenetic stimulation-induced neuropathic pain in NaV1.7-ChR2, NaV1.8-ChR2, and NaV1.9-ChR2 mice. researchgate.netplos.orgnih.gov This suggests that selective NaV1.7 inhibitors can be effective in managing pain resulting from the stimulation of nerves responsible for pain signaling, even in models driven by other sodium channel subtypes, potentially due to the global expression of NaV1.7. plos.orgnih.gov

Table 1: Summary of this compound Effects in Rodent Pain Models

Pain ModelSpeciesObserved Effect
Partial Sciatic Nerve Ligation (PSL)MouseReduced pain thresholds researchgate.netplos.orgnih.gov
Optogenetically-Induced Pain (NaV1.7-ChR2)MouseAlmost completely suppressed neuropathic pain researchgate.netplos.orgnih.gov
Optogenetically-Induced Pain (NaV1.8-ChR2)MouseAlmost completely suppressed neuropathic pain researchgate.netplos.orgnih.gov
Optogenetically-Induced Pain (NaV1.9-ChR2)MouseAlmost completely suppressed neuropathic pain researchgate.netplos.orgnih.gov
Spinal Nerve Ligation (SNL)MouseReduced pain thresholds researchgate.netplos.orgnih.gov

Efficacy in Non-Rodent Preclinical Species

Preclinical studies of this compound have included assessments in non-rodent species. This compound has shown strong effectiveness in animal models of neuropathic pain in cynomolgus monkeys in preclinical studies. nih.gov Oral bioavailability of this compound was reported as moderate to high in monkeys (35%) and dogs (77%). researchgate.net

Table 2: this compound Efficacy in Non-Rodent Species

SpeciesObserved Effect in Pain Models
Cynomolgus MonkeyStrong effectiveness

Disposition and Metabolism of Ds 1971a

Absorption and Distribution Profile

Following oral administration, DS-1971a has demonstrated favorable absorption. tandfonline.com Human mass balance studies with radiolabeled this compound have shown that more than 70% of the administered dose was absorbed. researchgate.netresearcher.life Distribution of a drug within the body involves its partitioning into different tissues and binding to plasma proteins. libretexts.org

Preclinical studies have evaluated the oral bioavailability of this compound in various species. The oral bioavailability was found to be moderate to high, with reported values of 35% in monkeys and 77% in dogs. researchgate.netnih.gov

Table 1: Oral Bioavailability of this compound in Preclinical Species

SpeciesOral Bioavailability (%)Source
Monkey35 researchgate.netnih.gov
Dog77 researchgate.netnih.gov

Metabolic Pathways and Enzyme Systems

This compound undergoes biotransformation mediated by both cytochrome P450 enzymes and non-P450 enzymes like aldehyde oxidase. researchgate.nettandfonline.comnih.govresearchgate.netresearchgate.netnih.govtandfonline.com This mixed metabolism contributes to the formation of various metabolites, with significant species differences observed in the predominant metabolic pathways. tandfonline.comnih.govresearchgate.netresearchgate.netnih.govtandfonline.com

Cytochrome P450 enzymes play a significant role in the metabolism of this compound, leading to the formation of oxidized metabolites. researchgate.netresearchgate.netnih.govresearcher.lifenih.gov Incubation studies with liver fractions have indicated that P450s are responsible for the formation of certain metabolites, such as M2 and M11. tandfonline.comnih.govresearchgate.net

CYP2C8 has been identified as a primary enzyme responsible for the formation of M1, a major metabolite of this compound in humans. researchgate.netresearchgate.netnih.govresearcher.lifenih.gov Studies using human liver microsomes and CYP isoform-selective inhibitors have established the significant contribution of CYP2C8 to the formation of both M1 and M2. nih.gov M1 is a monoxidized metabolite formed via P450 activity. researchgate.netresearchgate.netresearcher.life

Species differences exist in the predominant metabolites formed by CYP2C8. researchgate.netresearchgate.netnih.gov In humans, M1 is the predominant metabolite, and it has been identified as a human disproportionate metabolite due to its considerably higher exposure level in humans compared to safety assessment animals like mice and monkeys. researchgate.netresearchgate.netnih.govresearcher.lifenih.gov In contrast, M2, a regioisomer of M1, was found to be a principal metabolite in liver microsomes from mice, dogs, and monkeys. nih.gov Docking simulations suggest that the interaction between this compound and CYP2C8 involves hydrogen bonding and/or electrostatic interactions with specific amino acid residues in CYP2C8, and the cyclohexane (B81311) ring of this compound is positioned near the heme iron of the enzyme. researchgate.netresearchgate.netnih.govresearcher.life This highlights the regio- and stereoselective nature of CYP2C8-mediated metabolism of this compound. researchgate.netresearchgate.netnih.gov

Table 2: Major P450-Mediated Metabolites of this compound in Different Species

SpeciesMajor P450-Mediated Metabolite(s)Source
HumansM1 (predominant), M2 researchgate.netresearchgate.netnih.govresearcher.lifenih.gov
MiceM2 (principal in liver microsomes) nih.gov
DogsM2 (principal in liver microsomes) nih.gov
MonkeysM2 (principal), M11 tandfonline.comnih.govresearchgate.netnih.gov
RatsM1, M5 nih.gov

While CYP2C8 is the primary P450 enzyme involved in the formation of M1 and M2, other P450 isoforms may also contribute to the metabolism of this compound. nih.gov CYP2C9, another enzyme known for metabolizing weakly acidic compounds, is considered a possible minor contributor to the formation of M1 and M2. nih.govmedlineplus.govdntb.gov.ua

Aldehyde oxidase (AO) is a significant non-P450 enzyme involved in the metabolism of this compound. researchgate.netnih.govtandfonline.comnih.govresearchgate.nettandfonline.comnih.gov this compound is a mixed substrate for both AO and P450 enzymes. researchgate.nettandfonline.comnih.govresearchgate.nettandfonline.com Incubation studies with liver cytosolic fractions have shown that AO is responsible for the formation of metabolite M4, which is a monoxide at the pyrimidine (B1678525) ring. tandfonline.comnih.govresearchgate.netnih.gov

Species differences are also evident in the contribution of AO to this compound metabolism. tandfonline.comnih.govresearchgate.nettandfonline.com In mice, AO-mediated M4 formation is the predominant metabolic pathway. tandfonline.comnih.govresearchgate.nettandfonline.com M4 was the most abundant circulating metabolite in male mice. nih.gov In humans, M4 was not a circulating metabolite but was detected as a minor metabolite in excreta. nih.gov Studies using liver S9 fractions and enzyme inhibitors (hydralazine for AO and ABT for P450s) have further demonstrated that AO-dependent metabolism is predominant in mice, while P450-dependent metabolism is more significant in monkeys and humans. tandfonline.com

Table 3: Contribution of Aldehyde Oxidase to this compound Metabolism

EnzymeMetabolite FormedPredominance by SpeciesHuman CirculationSource
Aldehyde Oxidase (AO)M4Predominant in miceMinor in excreta researchgate.nettandfonline.comnih.govresearchgate.nettandfonline.comnih.gov
CYP2C8-Mediated Metabolite Formation and Regio/Stereoselectivity

Characterization of Major Circulating Metabolites

Following oral administration of radiolabeled this compound, the major circulating metabolites in human plasma are monoxidized metabolites, specifically M1 and M2. researchgate.netresearchgate.netnih.gov These are formed through cytochrome P450 (P450)-mediated primary metabolism. researchgate.net Minor circulating metabolites include dioxidized products formed by aldehyde oxidase and P450s. researchgate.netresearchgate.netnih.gov

Identification of Human Disproportionate Metabolite (M1)

Metabolite M1 is a principal entity in human circulation and excreta, derived from the monohydroxylation of the cyclohexanone (B45756) ring in this compound. tandfonline.comnih.gov Quantitative analysis of systemic concentrations revealed that the area under the plasma concentration-time curve (AUC) for M1 is approximately 1.5-fold greater than that of the parent compound, this compound. tandfonline.comresearchgate.netnih.gov

M1 has been identified as a human disproportionate metabolite. researchgate.netresearchgate.netnih.govpatsnap.comtandfonline.comresearchgate.net This designation is based on comparing the exposure levels of M1 between humans and safety assessment animals, where M1 exposure in animals (mice and monkeys) was significantly lower than in humans. tandfonline.comresearchgate.netpatsnap.com In vitro studies using human liver microsomes and CYP isoform-selective inhibitors have established that CYP2C8 is primarily responsible for the formation of M1, with CYP2C9 potentially contributing to a minor extent. tandfonline.comresearchgate.net Docking simulations suggest interactions between the pyrimidine and sulfonamide moieties of this compound and specific amino acid residues in CYP2C8, positioning the cyclohexane ring near the heme iron, which facilitates the formation of M1. researchgate.netresearchgate.netnih.gov This highlights the regio- and stereoselective metabolism mediated by CYP2C8 and contributes to the understanding of CYP2C8-mediated metabolism of cyclohexane-containing substrates. researchgate.netresearchgate.netnih.gov

Comparative Metabolite Profiles in Preclinical Species

Comparative in vitro and in vivo metabolism studies in preclinical species (mice, rats, dogs, and monkeys) have revealed notable species differences in the metabolite profiles of this compound compared to humans. tandfonline.comresearchgate.nettandfonline.comnih.gov

In mice, the predominant metabolite in plasma following oral administration of radiolabeled this compound is M4, a monoxide at the pyrimidine ring, primarily formed by aldehyde oxidase (AO). tandfonline.comresearchgate.netnih.govresearchgate.nettandfonline.comnih.gov In monkeys, the major circulating metabolites with the highest and second-highest exposure are M2 (a monoxide at the cyclohexane ring, formed by P450s) and M11 (a demethylated pyrazole (B372694) metabolite, also formed by P450s), respectively. tandfonline.comresearchgate.netresearchgate.nettandfonline.comnih.gov In rats, M1 and M5 (another regioisomeric cyclohexanone ring oxidation product) are the major metabolites. tandfonline.comnih.gov

In vitro incubation studies with liver S9 fractions and NADPH generally reflect the in vivo plasma metabolite profiles in mice and monkeys. researchgate.nettandfonline.comnih.gov These studies indicate that this compound is a substrate for both AO and P450 enzymes. researchgate.nettandfonline.comnih.gov While M1 is the dominant metabolite in human liver microsomes, M2 is the principal metabolite in liver microsomes from mice, dogs, and monkeys. tandfonline.comnih.gov The AO-generated metabolite M4, while predominant in mouse circulation, is not a circulatory metabolite in humans but is detected as a minor metabolite in excreta. nih.gov

The differences in metabolite profiles across species, particularly the disproportionately higher exposure to M1 in humans, underscore the importance of characterizing metabolites in safety testing (MIST) according to regulatory guidance. tandfonline.comresearchgate.netnih.gov Studies using chimeric mice with humanized livers (PXB-mice) have shown metabolite profiles qualitatively similar to humans, with M1 being the most abundant metabolite in plasma, urine, and feces, in contrast to control SCID mice where AO-related metabolites like M4 predominated. researchgate.netpatsnap.comphoenixbio.com

Excretion Routes and Mass Balance Studies

Human mass balance studies with [14C]-DS-1971a have been conducted to characterize the excretion pathways. researchgate.nettandfonline.comresearchgate.net Following a single oral dose, more than 70% of the dose was absorbed. researchgate.net The predominant metabolite in human urine and feces is M1. researchgate.net Analysis of urinary and fecal extracts allows for the calculation of the composition ratio and amounts of this compound and M1 excreted. researchgate.net

Biliary Elimination Mechanisms in Preclinical Models

Understanding biliary excretion is important as it can significantly influence a drug's properties. researchgate.netescholarship.org While quantifying biliary excretion directly in humans is challenging, it is often predicted using preclinical animal models. escholarship.org

Translational Research and Clinical Investigation of Ds 1971a

Preclinical Safety and Toxicological Evaluation

Repeated dose toxicity studies were conducted in multiple species, including mice, rats, and monkeys, to investigate the general toxicity profile of DS-1971a. jst.go.jpjst.go.jp These studies involved oral administration of varying doses over different durations. jst.go.jp

Assessment of General Toxicity in Multiple Species

In a 3-month repeated oral dose toxicity study in rats, fatty change of hepatocytes was observed. jst.go.jpnih.govresearchgate.netpatsnap.comjst.go.jp This finding was specific to male rats at doses of 100 mg/kg and above. jst.go.jpnih.govresearchgate.netpatsnap.comjst.go.jp Notably, this change was not observed in female rats, even at a significantly higher dose of 1500 mg/kg. jst.go.jpnih.govresearchgate.netpatsnap.comjst.go.jp Furthermore, fatty change was not observed in mice or monkeys administered this compound at the highest dose of 1000 mg/kg for 6 and 9 months, respectively. jst.go.jpnih.govresearchgate.netpatsnap.comjst.go.jp

Preclinical studies in mice and monkeys indicated a favorable toxicological profile with a wide safety margin. researchgate.netnih.gov A no observed adverse effect level (NOAEL) of 1000 mg/kg, the highest dose tested, was established in 6- or 9-month repeated-dose toxicity studies in these species. researchgate.net

Investigation of Species-Specific Toxicity Findings

The male rat-specific hepatic fatty change observed in preclinical studies prompted further investigation into the underlying mechanisms and species differences. jst.go.jpnih.govresearchgate.netpatsnap.comjst.go.jp

The fatty change in hepatocytes was observed only in male rats at doses of 100 mg/kg and higher in a 3-month study. jst.go.jpnih.govresearchgate.netpatsnap.comjst.go.jp To understand this species-specific effect, lipid accumulation was evaluated in primary cultured hepatocytes derived from male and female rats, male monkeys, and male and female humans. jst.go.jpresearchgate.netpatsnap.comjst.go.jp After exposure to this compound for 72 hours, an increase in lipid accumulation, indicated by staining with the LipidTOX dye, was specifically observed in male rat-derived hepatocytes in a concentration-dependent manner. jst.go.jpresearchgate.netpatsnap.comjst.go.jp This in vitro finding suggested that the fatty change could be expressed earlier under in vitro conditions compared to in vivo. jst.go.jp No increase in lipid accumulation was observed in human-derived primary hepatocytes exposed to this compound for the same duration. jst.go.jp

Metabolomic analysis was conducted using male rat-derived primary cultured hepatocytes exposed to this compound to elucidate the mechanisms behind the observed fatty change. jst.go.jpnih.govresearchgate.netpatsnap.comjst.go.jp This analysis revealed elevated levels of phospholipids (B1166683) and adenosine (B11128) in the male rat hepatocytes after 24 and 72 hours of exposure. jst.go.jpnih.govresearchgate.netpatsnap.comjst.go.jp Importantly, neutral lipids like triacylglycerols were not found to be elevated. jst.go.jpnih.govresearchgate.netpatsnap.comjst.go.jp These results suggest that the accumulation of phospholipids and adenosine in hepatocytes may contribute to the specific fatty change observed in male rats. jst.go.jpnih.govresearchgate.netpatsnap.comjst.go.jp

Extrapolating toxicity findings from non-clinical animal studies to humans is a critical but challenging aspect of drug development. jst.go.jp The male rat-specific hepatic fatty change observed with this compound highlights the importance of understanding species differences in toxicity responses. jst.go.jp The absence of this fatty change in mice, monkeys, and human-derived hepatocytes exposed to this compound suggests a lower likelihood of this specific toxicity occurring in humans. jst.go.jp The identification of phospholipid and adenosine accumulation as potential contributors to the fatty change in male rats provides mechanistic insights that inform the human risk assessment. jst.go.jpnih.govresearchgate.netpatsnap.comjst.go.jp

Role of Phospholipid and Adenosine Accumulation in Hepatic Responses

Pharmacokinetic Assessments in Human Subjects

Pharmacokinetic assessments of this compound have been conducted in human subjects. A Phase 1 double-blind, randomized, placebo-controlled multiple-dose study was conducted to assess the pharmacokinetics of this compound in healthy male and female subjects. patsnap.com Additionally, a human mass balance, metabolism, and excretion study was conducted with radiolabeled this compound following a single oral dose in healthy male subjects. researchgate.netresearchgate.net

Following oral administration of radiolabeled this compound, the major metabolites in human plasma were identified as P450-mediated monoxidized metabolites M1 and M2. researchgate.net These metabolites accounted for 27% and 10% of the total drug-related exposure (based on AUC ratios), respectively. researchgate.net Minor metabolites, including dioxidized products, were also observed, formed by the action of aldehyde oxidase and P450s. researchgate.net

Comparisons of metabolite exposure levels between humans and safety assessment animals revealed that M1 was a human disproportionate metabolite, whereas M2 was not. researchgate.net This finding indicated that M1 required further characterization according to regulatory guidance. researchgate.net this compound is metabolized by both aldehyde oxidase and cytochrome P450s, with CYP2C8 identified as the predominant enzyme responsible for the formation of M1. researchgate.netnih.gov Species differences in the formation of M1 underscore the regio- and stereoselective nature of CYP2C8-mediated metabolism. researchgate.netnih.gov

Physiologically based pharmacokinetic (PBPK) modeling, incorporating data from chimeric mice with humanized livers, has been explored for the quantitative prediction of exposure to human disproportionate metabolites like M1. researchgate.netnih.gov While the metabolite profile in these chimeric mice qualitatively resembled that in humans, the quantitative exposure ratio of M1 to this compound was approximately half of that observed in humans. nih.gov

Table 1: Summary of Hepatic Fatty Change Findings in Preclinical Species

SpeciesSexDose (mg/kg)Study DurationHepatic Fatty Change
RatMale≥ 1003 monthsObserved
RatFemale15003 monthsNot Observed
MouseBoth10006 monthsNot Observed
MonkeyBoth10009 monthsNot Observed

Table 2: Major Metabolites in Human Plasma

MetaboliteFormation PathwayContribution to Total Drug-Related Exposure (AUC Ratio)
M1P450-mediated27%
M2P450-mediated10%

Single Ascending Dose Pharmacokinetic Characterization

Single ascending dose (SAD) studies are typically among the first human trials conducted for a new compound to assess its pharmacokinetics and tolerability after a single administration europa.euallucent.com. A Phase 1, double-blind, randomized, placebo-controlled SAD study was conducted to evaluate the pharmacokinetics of this compound in healthy male subjects hra.nhs.uk. This study aimed to determine the blood levels of this compound and its metabolites following single oral doses hra.nhs.uk. The study involved administering single doses to healthy men aged 18–45 years, starting with a low dose and increasing it as the study progressed hra.nhs.uk. Another Phase 1 study explored the relative bioavailability of this compound as a tablet formulation and an oral suspension after a single 200 mg dose in healthy men and women aged 18-65 years, also investigating the effect of a high-fat meal on the tablet formulation's bioavailability hra.nhs.uk.

Multiple Ascending Dose Pharmacokinetic Characterization

Multiple ascending dose (MAD) studies follow SAD studies and involve administering multiple doses of the investigational drug to characterize its pharmacokinetics at steady state, assess accumulation potential, and explore dose proportionality allucent.com. A Phase 1, double-blind, randomized, placebo-controlled MAD study was conducted to assess the safety, tolerability, and pharmacokinetics of this compound in healthy male and female subjects patsnap.comngram.com. Another completed Phase 1 multiple dose study in healthy volunteers also assessed the pharmacokinetics of this compound ngram.comclinconnect.io. These studies involved repeated dosing over a period, allowing for the evaluation of pharmacokinetic parameters once the drug concentration in the body reaches a steady state allucent.com.

Influence of Demographic Factors (e.g., Age, Gender, Race) on Pharmacokinetics

Understanding how demographic factors such as age, gender, and race influence the pharmacokinetics of a drug is important for determining appropriate dosing strategies in diverse patient populations scispace.com. A Phase 1 study titled "Effects of Age, Gender & Race on the Pharmacokinetics (PK) of this compound" was completed by Daiichi Sankyo ngram.com. This study enrolled 48 healthy participants to investigate the impact of these demographic variables on the pharmacokinetic profile of this compound ngram.com.

Drug-Drug Interaction Potential

Assessing the potential for drug-drug interactions (DDIs) is a critical part of clinical development to predict how co-administration with other medications might affect the pharmacokinetics of the investigational drug or the co-administered drugs nih.gov.

Evaluation of this compound's Effects on Major Cytochrome P450 Enzymes (CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP3A4)

Cytochrome P450 (CYP) enzymes are a major family of enzymes involved in drug metabolism in the liver and intestines, and interactions involving these enzymes can significantly alter drug exposure nih.govfda.gov. A Phase 1, open-label, cross-over, fixed-sequence study was conducted to evaluate the effect of multiple doses of this compound on the single-dose pharmacokinetics of probe substrates for several major CYP enzymes: CYP2B6, CYP2C8, CYP2C9, CYP2C19, and CYP3A4 ngram.comhra.nhs.ukdatamed.org. This study in healthy male and female subjects aimed to determine if this compound acts as an inhibitor or inducer of these specific CYP enzymes by measuring the blood levels of the probe substrates when given alone and when co-administered with this compound hra.nhs.uk. Research indicates that this compound is a substrate for both aldehyde oxidase and cytochrome P450s, with CYP2C8 identified as predominantly responsible for the formation of a major human metabolite, M1 researchgate.netnih.gov. M1 was found to be a human disproportionate metabolite, meaning its exposure in humans was significantly higher compared to the animal species used in preclinical safety studies researchgate.netnih.govnih.gov. The formation of M1 by CYP2C8 highlights species differences in metabolism nih.gov.

Clinical Efficacy Studies in Targeted Patient Populations

Following the characterization of a drug's pharmacokinetic profile and safety in healthy volunteers, clinical trials are conducted in patient populations to evaluate its efficacy in treating the targeted condition.

Evaluation in Pain Associated with Radiculopathy Due to Lumbar Spinal Stenosis

This compound has been evaluated in clinical trials for the treatment of pain caused by radiculopathy due to lumbar spinal stenosis patsnap.commhlw.go.jpmhlw.go.jp. Lumbar spinal stenosis is a common condition, particularly in older adults, where the narrowing of the spinal canal compresses nerve roots, leading to pain in the lower back, buttocks, and legs (radiculopathy or sciatica) buffspine.commedscape.com. This nerve compression, along with inflammation and reduced blood flow to the nerves, contributes to the symptoms buffspine.com.

A randomized, double-blind, placebo-controlled, parallel-group Phase 2 study was conducted to evaluate the efficacy and safety of this compound in patients experiencing pain caused by radiculopathy due to lumbar spinal stenosis mhlw.go.jpmhlw.go.jp. The study aimed to compare the change from baseline in the weekly average daily pain score at the end of treatment with this compound to that for placebo mhlw.go.jp. Inclusion criteria for this study included subjects with lower limb pain caused by radiculopathy persisting for at least 3 months and explained by lumbar spinal stenosis identified via MRI mhlw.go.jp. Exclusion criteria included subjects who had undergone or required lumbar or brain/spinal cord surgery during the study period, or those with other conditions that could affect lower limb pain evaluation, such as diabetic peripheral neuropathy or rheumatoid arthritis mhlw.go.jp.

Methodological Considerations in Clinical Research

Clinical research involving this compound has incorporated various methodological approaches to assess its efficacy and safety.

Study Designs for Efficacy and Safety Assessment (e.g., Randomized, Double-Blind, Placebo-Controlled)

The clinical development of this compound has utilized standard rigorous study designs. Early Phase 1 studies in healthy volunteers were conducted as double-blind, randomized, placebo-controlled single and multiple ascending dose studies to assess safety, tolerability, and pharmacokinetics hra.nhs.ukveeva.com. These studies are crucial for understanding how the drug is processed by the body and identifying initial safety signals in humans hra.nhs.uk.

For evaluating efficacy in specific pain conditions like radiculopathy due to lumbar spinal stenosis, a Phase 2 study employed a randomized, double-blind, placebo-controlled, parallel-group design mhlw.go.jpmhlw.go.jp. This design is considered a gold standard in clinical research as it helps to minimize bias and allows for a clearer determination of a treatment's effect compared to a placebo businesswire.com. Randomization ensures that participants are assigned to treatment groups without bias, while double-blinding prevents both participants and researchers from knowing who is receiving the active treatment, thus reducing the potential for psychological effects to influence outcomes hra.nhs.uk.

Another study assessed the relative bioavailability of this compound formulations using an open-label, randomized, 3-treatment, 3-period crossover design in healthy volunteers veeva.com. This design is suitable for comparing the absorption of different formulations of the same drug within the same individuals veeva.com.

Integration of Biomarkers and Genetic Factors in Clinical Studies

Clinical research involving this compound has also considered the integration of biomarkers and genetic factors. In early human studies, there was an intention to investigate how genes (pieces of DNA) might affect the way the body responds to or handles this compound hra.nhs.uk. The use of biomarkers in clinical trials can serve multiple purposes, including identifying patient subtypes who are more likely to respond to a treatment (predictive biomarkers) or characterizing disease pathways to reduce variability within the study population nih.govsapient.bio. While specific details on the biomarkers or genetic factors evaluated in this compound trials for radiculopathy were not extensively detailed in the search results, the inclusion of this consideration in the study design indicates an effort to understand potential individual differences in response to the compound hra.nhs.uk. Biomarker-driven approaches can potentially lead to smaller, more efficient clinical trials by enriching the study population with likely responders sapient.bio.

Advanced Methodologies and Future Research Directions

Application of Physiologically Based Pharmacokinetic (PBPK) Modeling

Physiologically Based Pharmacokinetic (PBPK) modeling has been a valuable tool in the research of DS-1971a, particularly for predicting the exposure to its metabolites in humans. This approach integrates in vitro and in vivo data to simulate the absorption, distribution, metabolism, and excretion of the compound within a biological system.

Quantitative Prediction of Disproportionate Metabolite Exposure in Humans

A key application of PBPK modeling in the study of this compound has been the quantitative prediction of exposure to its human disproportionate metabolite, M1 nih.govresearchgate.netpatsnap.comresearchgate.net. M1 is a metabolite of this compound formed primarily by the enzyme CYP2C8 nih.govresearchgate.netresearchgate.net. Studies have identified M1 as a human disproportionate metabolite, meaning its exposure level in humans is significantly higher compared to the animal species used in safety assessments researchgate.netpatsnap.comresearchgate.net. Predicting the exposure of such metabolites in humans is crucial for regulatory evaluation under guidelines like the Metabolites in Safety Testing (MIST) guidance patsnap.comresearchgate.net. PBPK modeling, by incorporating pharmacokinetic parameters derived from various experimental systems, including those utilizing humanized models, has shown utility in estimating the maximum plasma concentration (Cmax) and area under the plasma concentration-time curve (AUC) of M1 in humans, with simulated values showing similarity to observed human data nih.govresearchgate.netpatsnap.com.

Utilization of Chimeric Mice with Humanized Livers (PXB-mice) in Metabolite Characterization

Chimeric mice with humanized livers, such as PXB-mice, have played a significant role in characterizing the metabolism of this compound and informing PBPK modeling efforts nih.govresearchgate.netpatsnap.commdpi.comkmthepatech.comshimadzu.com. These mice, engrafted with human hepatocytes, offer an in vivo system that can better mimic human hepatic metabolism compared to conventional animal models mdpi.comkmthepatech.comshimadzu.com. Studies with radiolabeled this compound in PXB-mice revealed that M1 was the most abundant metabolite in plasma, urine, and feces, a profile remarkably similar qualitatively to that observed in humans nih.govresearchgate.netpatsnap.com. This contrasted with control mice, where aldehyde oxidase-related metabolites were predominant nih.govresearchgate.netpatsnap.com. While the qualitative metabolite profile in PXB-mice resembled humans, the quantitative exposure of M1 relative to the parent compound (M1/P ratio) was approximately half of that in humans nih.govresearchgate.net. However, incorporating pharmacokinetic parameters obtained from PXB-mice into a PBPK model allowed for a more accurate prediction of the human M1/P ratio nih.govresearchgate.net. These findings highlight the value of PXB-mice in providing relevant in vivo data for predicting human-specific metabolism and supporting PBPK modeling for disproportionate metabolites nih.govresearchgate.netpatsnap.comresearchgate.netmdpi.comkmthepatech.com.

In Vitro-In Vivo Correlation (IVIVC) Methodologies for Metabolism Studies

In vitro-In Vivo Correlation (IVIVC) methodologies are essential for translating in vitro metabolism data to predict in vivo pharmacokinetic behavior. For this compound, a compound metabolized by both cytochrome P450 (P450) enzymes and aldehyde oxidase (AO), IVIVC studies have provided insights into species differences in metabolism tandfonline.comnih.gov. In vitro incubation studies using liver S9 fractions from different species indicated that the predominant metabolites observed in vitro correlated with the major circulating metabolites found in vivo in mice and monkeys tandfonline.comnih.gov. Specifically, M4 was the most abundant metabolite in mouse liver S9 incubations and mouse plasma, while M2 and M11 were prevalent in monkey liver S9 incubations and monkey plasma tandfonline.comnih.gov. Human liver S9 incubations suggested M1 as a major circulating metabolite in humans tandfonline.comnih.gov. These correlations between in vitro and in vivo metabolite profiles across species are valuable for predicting human metabolites and understanding the enzymatic basis of species-specific metabolism tandfonline.comnih.govresearchgate.net. Challenges exist in quantitatively predicting metabolite exposure for substrates of non-P450 enzymes or mixed substrates using traditional IVIVC methods, underscoring the need for advanced approaches like PBPK modeling informed by humanized systems researchgate.netresearchgate.net.

Development of Novel Pain Models and Optogenetic Approaches for Sodium Channel Research

The development of novel pain models, particularly those utilizing optogenetic approaches, has been instrumental in investigating the role of specific sodium channel subtypes like NaV1.7 in pain signaling and evaluating the efficacy of inhibitors such as this compound nih.govresearchgate.netfrontiersin.orgplos.org. Optogenetics allows for the precise activation or inhibition of specific neuronal populations using light frontiersin.orgplos.org. By generating light-responsive pain mice, such as NaV1.7-Channelrhodopsin-2 (ChR2) mice, researchers can selectively stimulate NaV1.7-expressing nociceptors nih.govresearchgate.netplos.org. These models have been used to create reversible neuropathic pain states through prolonged optogenetic stimulation nih.govresearchgate.net. In these models, this compound, as a selective NaV1.7 inhibitor, demonstrated effectiveness in attenuating optogenetic stimulation-induced neuropathic pain nih.govresearchgate.net. This application of optogenetics provides a powerful tool to elucidate the specific functions of sodium channel subtypes in pain pathways and to assess the in vivo efficacy of subtype-selective inhibitors in a more targeted manner than traditional pain models nih.govresearchgate.netfrontiersin.org.

Strategic Development Considerations for NaV1.7 Inhibitors

The development of selective NaV1.7 inhibitors for pain management has faced considerable challenges despite strong genetic validation of the target nih.govacs.orgresearchgate.netfrontiersin.org. The trajectory of compounds like this compound offers valuable lessons for the strategic development of future analgesics targeting NaV1.7.

Lessons from this compound's Development Trajectory for Future Analgesics

The discovery and preclinical evaluation of this compound highlight several strategic considerations researchgate.netresearchgate.netnih.gov. The optimization process involved structural modifications to improve potency and selectivity for NaV1.7 while addressing potential liabilities such as mechanism-based inhibition of CYP3A4 and the formation of GSH adducts, which can be associated with idiosyncratic drug toxicity researchgate.netresearchgate.netnih.gov. The successful avoidance of GSH adduct formation through structural design is a key lesson researchgate.netnih.gov. Preclinical studies with this compound demonstrated potent and selective in vitro activity and robust in vivo efficacy in animal models of neuropathic pain researchgate.netnih.govnih.gov. However, the broader landscape of NaV1.7 inhibitor development has seen numerous candidates fail in clinical trials despite promising preclinical results researchgate.netfrontiersin.org. Challenges include achieving sufficient target occupancy, managing off-target effects, and translating efficacy from acute preclinical pain models to the complexities of chronic pain in humans, where NaV1.7 modulation may differ researchgate.netfrontiersin.org. The experience with this compound and other NaV1.7 inhibitors underscores the need for improved translational models and a deeper understanding of NaV1.7's role in various pain states to guide the development of more effective and safer analgesics researchgate.netfrontiersin.org. The integration of advanced methodologies like PBPK modeling with humanized systems and novel pain models, as applied in the study of this compound, is crucial for better predicting human outcomes and informing the design of future NaV1.7 inhibitors.

Addressing Challenges in Clinical Translation of Selective NaV1.7 Modulators

The development of selective NaV1.7 modulators like this compound for clinical use in pain management has encountered several hurdles. While preclinical studies with this compound demonstrated high potency and selectivity in vitro, along with robust efficacy in vivo models of analgesia, the transition to clinical settings has highlighted complexities. researchgate.netacs.orgnih.gov

One key challenge in the clinical translation of NaV1.7 inhibitors, including compounds like this compound, relates to the discrepancies observed between preclinical animal models and human clinical outcomes. researchgate.netnih.govresearchgate.net Preclinical studies often measure evoked pain, whereas clinical trials typically assess average pain intensity, which may not differentiate between evoked and spontaneous pain. nih.gov Furthermore, preclinical studies frequently involve single drug doses, unlike the repeat dosing regimens used clinically, which can obscure potential issues such as tolerance or other time-dependent processes. nih.gov The relevance of rodent pain models to the complexities of human chronic pain has also been cited as a contributing factor to the translational gap. researchgate.net

Pharmacokinetic and bioavailability issues have also posed challenges for NaV1.7 inhibitors. researchgate.netnih.gov While this compound demonstrated moderate to high oral bioavailability in preclinical species like monkeys (35%) and dogs (77%), achieving sufficient target engagement in humans with oral administration may require higher doses compared to preclinical routes like intraperitoneal injection. researchgate.netnih.gov

Another aspect involves the potential for species differences in metabolism. Studies on this compound have investigated its metabolism, identifying a human disproportionate metabolite (M1) formed predominantly by CYP2C8. researchgate.net Predicting human pharmacokinetic profiles of such metabolites, especially when metabolism involves both cytochrome P450 and non-P450 enzymes, can be challenging. researchgate.netresearchgate.net Research utilizing chimeric mice with humanized livers and physiologically based pharmacokinetic (PBPK) modeling has been employed to improve the predictability of human pharmacokinetics for metabolites like M1. researchgate.net

Furthermore, the high sequence and structural similarity among different NaV subtypes (NaV1.1-NaV1.9) makes achieving sufficient selectivity a significant challenge in developing NaV1.7 inhibitors. researchgate.netmdpi.com Although this compound has been described as potent and selective for NaV1.7, with reported IC50 values of 22.8 nM for human NaV1.7 and 59.4 nM for mouse NaV1.7, maintaining this selectivity profile and avoiding off-target effects on other NaV subtypes, particularly NaV1.5 and NaV1.8 which are also involved in pain signaling, is crucial for clinical success and avoiding potential adverse effects. medchemexpress.comfrontiersin.orgdrughunter.com The interaction of NaV1.7 inhibitors with auxiliary beta subunits, which are often absent in standard pharmacological assays, may also contribute to the lack of translation from in vitro to in vivo results. researchgate.net

Addressing these challenges requires advanced methodologies, including improved preclinical models that better reflect human pain conditions and the use of translational pharmacokinetic/pharmacodynamic approaches to bridge the gap between preclinical findings and clinical outcomes. researchgate.netnih.govfrontiersin.org Research into the complex modulation of NaV1.7 in chronic pain states, which can involve factors like SUMOylation and PKC phosphorylation, may also provide insights into the variable efficacy observed in clinical settings. frontiersin.org

Preclinical Data for this compound

ParameterValueSpecies
hNaV1.7 IC5022.8 nMHuman
mNaV1.7 IC5059.4 nMMouse
Oral Bioavailability35% (moderate)Monkey
Oral Bioavailability77% (high)Dog
ED50 (Thermal Hyperalgesia)0.32 mg/kgMouse

Q & A

Q. What are the primary pharmacokinetic (PK) parameters of DS-1971a, and how are they experimentally determined?

this compound's PK parameters, including renal (CLrp) and biliary plasma clearance (CLbp), are quantified using chimeric PXB-mice with humanized livers. After oral administration (10 mg/kg), urinary and fecal recovery rates for this compound and its metabolite M1 are measured via radiochromatography and LC-MS/MS. For example, urinary recovery of M1 is 15%, while fecal recovery is 9.2%, reflecting its elimination pathways . Metabolic clearance (CLmp) is calculated using static and dynamic physiologically based pharmacokinetic (PBPK) models, incorporating parameters like hepatic availability (Fh,p) and blood-to-plasma ratios (Rbp) .

Q. How is the metabolic stability of this compound assessed in vitro?

this compound is incubated with human liver microsomes (HLM) and S9 fractions at varying concentrations (0.1–30 µM) alongside NADPH-regenerating systems. Depletion rates and M1 formation kinetics are quantified via LC-MS/MS. The Km and Vmax values for this compound metabolism are derived using the Michaelis-Menten equation, validated through WinNonlin software .

Q. What methodologies are used to predict human exposure to this compound and its metabolites?

Static and dynamic PBPK models simulate human exposure by integrating parameters like hepatic clearance (CLh), membrane permeability (e.g., 6.4 × 10⁻⁶ cm/s in MDCK II cells), and absorption constants (ka1 = 0.33/h). The M1/P plasma AUC ratio (1.3 in humans) is predicted using chimeric mouse data, accounting for interspecies differences in hepatic metabolism .

Advanced Research Questions

Q. How do interspecies differences in this compound metabolism impact translational validity of preclinical models?

PXB-mice (humanized livers) predominantly produce M1 and M2 metabolites, aligning with human profiles, whereas SCID mice generate AO-dependent metabolites (M4, M7, M8). This divergence necessitates careful extrapolation of metabolic stability and clearance data. For instance, M1’s biliary clearance (CLbm = 4.6 ml/min/kg in PXB-mice) is prioritized over AO pathways in SCID models .

Q. What are the limitations of current PBPK models in predicting this compound’s human PK profile?

While dynamic PBPK models accurately simulate plasma Cmax and AUC for this compound and M1, they may oversimplify gut metabolism and tissue distribution. Key assumptions (e.g., Fa = 1.0 for oral absorption) require validation against clinical data, as species-specific differences in protein binding (e.g., human fum = 0.70) affect bioavailability .

Q. How are contradictory findings in metabolite formation rates resolved between in vitro and in vivo systems?

In vitro HLM studies show a linear correlation between this compound depletion and M1 formation (R² > 0.9), but in vivo PXB-mice reveal non-linear biliary excretion of M1. This discrepancy is addressed by incorporating biliary clearance parameters (CLbm) and metabolite stability data into PBPK models .

Methodological Insights

Q. What experimental strategies validate the selectivity of this compound for NaV1.7 inhibition?

this compound’s selectivity (IC50 = 22.8 nM for hNaV1.7 vs. 59.4 nM for mNaV1.7) is confirmed via patch-clamp assays in transfected cells. Cross-reactivity with other NaV isoforms (e.g., NaV1.5) is excluded by screening at 10× IC50 concentrations .

Q. How is the LogD value of this compound determined, and what does it imply for its pharmacokinetics?

LogD (pH 7.4) is measured using shake-flask methods: this compound (LogD = 1.2) exhibits moderate lipophilicity, favoring membrane permeability but limiting CNS penetration. This property aligns with its design as a peripherally acting analgesic .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.